6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline - 687996-36-7

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3286981
CAS Number: 687996-36-7
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

Compound Description: These compounds are investigated as potential muscarinic receptor antagonists, particularly targeting the M3 receptor for the treatment of overactive bladder. They are designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate (8) [].

Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The variations lie in the substituents attached to this core. In these derivatives, the nitrogen at position 2 of the tetrahydroisoquinoline ring is substituted with a quinuclidin-3-yl carboxylate group, and an aryl group is present at position 1 [].

Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing details about its conformation and intermolecular interactions in the solid state [].

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: The crystal structure of this compound has been analyzed, revealing its conformation and the types of intermolecular interactions present in the crystal lattice [].

Relevance: This compound is structurally analogous to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, sharing the fundamental 1,2,3,4-tetrahydroisoquinoline structure. The differences arise from the substitutions present on this core structure. Notably, this compound has a benzyl group at position 2, a fluorenylidene group at position 4, methoxy groups at positions 6 and 7, and a naphthyl group at position 3 [].

N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Compound Description: This compound's structure has been determined through X-ray crystallography, revealing its conformation and the presence of an intramolecular hydrogen bond [].

Relevance: Both this compound and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the common 1,2,3,4-tetrahydroisoquinoline core structure. The distinction lies in the substituents attached to this core. In this compound, an adamantan-1-yl group is present at position 2 via a thioamide linker [].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (Compound I)

Compound Description: This compound has been synthesized and characterized using various techniques including X-ray crystallography and DFT calculations. It has also undergone antibacterial activity screening [].

Relevance: Compound I shares the 1,2,3,4-tetrahydroisoquinoline framework with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. It differs in the presence of various substituents at different positions of the core structure, specifically a benzyl group at position 2, a furan-3-yl group at position 3, methoxy groups at positions 6 and 7, and a 2-phenyl-1H-inden-1-ylidene group at position 4 [].

Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b)

Compound Description: This compound has shown promising results as a potential therapeutic agent for interstitial cystitis and nonbacterial prostatitis due to its ability to act as a capsaicin-sensitive sensory neurodepressor [, ].

Relevance: Compound 9b and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline are structurally similar, both containing the 1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the presence of a quinuclidin-3'-yl carboxylate group at position 2 and a phenyl group at position 1 in compound 9b [, ].

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

Compound Description: This compound's structure has been elucidated using X-ray crystallography, providing insights into its conformation and intermolecular interactions in the solid state [].

Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, synthesized through a lithium bromide-catalyzed reaction, represents a new Biginelli compound containing a boronate ester group [].

Relevance: While this compound doesn't share the core tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it is relevant due to the presence of a thiophene ring, a common structural motif in medicinal chemistry [].

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: These derivatives are investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists for potential treatment of insulin resistance and related diseases [].

Relevance: These derivatives share the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The key distinctions lie in the substituents at positions 2, 6, and 7 of the tetrahydroisoquinoline ring. Notably, these derivatives possess a tetrazole ring at position 6 and are further modified at positions 2 and 7 to modulate their PPARγ activity [].

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinolines (NSTHIQ)

Compound Description: This class of compounds is explored for their antimicrobial activities, particularly antifungal properties, and are synthesized using a green chemistry approach [].

6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2)

Compound Description: These compounds are designed and synthesized as fluorescent chemosensors, exhibiting selective fluorescence quenching in the presence of palladium ions (Pd2+) [].

2,2-di(thiophen-3-yl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ig]quinoline

Compound Description: This compound's crystal structure has been analyzed, providing details about its bond lengths, angles, and conformation [].

Relevance: While this compound doesn't share the core tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it's relevant due to the presence of two thiophene rings. The compound incorporates these rings into a fused heterocyclic system that includes a diazaboroloquinoline unit [].

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound has been investigated for its analgesic and anti-inflammatory properties, showing promising results in animal models [].

Relevance: This compound is structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, sharing the core 1,2,3,4-tetrahydroisoquinoline structure. The key differences are the substituents on this core: a 4'-dimethylaminophenyl group at position 1 and methoxy groups at positions 6 and 7 [].

8‐amino‐2‐methyl‐4‐(3,4‐dihydroxyphenyl)‐1,2,3,4‐tetrahydroisoquinoline (3,4-diOH-nomifensine)

Compound Description: This compound is a derivative of nomifensine and has been studied for its dopamine-like activity in a rat model [].

5, 6-dimethyl-2-(4-Fluorophenylamino)-4-(1-methyl-1,2,3, 4-tetrahydroisoquinoline-2-yl) pyrimidine hydrochloride (YH1885)

Compound Description: YH1885 is under development as a novel acid pump antagonist. Studies have investigated its absorption mechanism using the Caco-2 cell line, a model for intestinal absorption [].

Relevance: YH1885 contains a 1,2,3,4-tetrahydroisoquinoline moiety, a structural feature it shares with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. In YH1885, this moiety is linked to a pyrimidine ring that bears a 4-fluorophenylamino group [].

(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

Compound Description: This compound demonstrates potent partial agonist activity towards PPARγ and is investigated for its potential as an anti-diabetic agent [].

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

Compound Description: This series of compounds was evaluated for their in vitro antiproliferative activity against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines [].

Relevance: These derivatives are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline by virtue of incorporating the 1,2,3,4-tetrahydroisoquinoline moiety within their structure. They are further characterized by the presence of a substituted or unsubstituted phenyl group at the 2-position of the oxazole ring, and a 4,5-dihydropyrazole ring connected to the oxazole ring, which itself is substituted with a (un)substituted phenyl group and the 1,2,3,4-tetrahydroisoquinoline moiety [].

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

Compound Description: This series of novel aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives is designed and synthesized as potential signal transduction inhibitors for cancer treatment. Their interaction with EGFR and HER2 was investigated through molecular docking studies [].

Relevance: These compounds share the central 1,2,3,4-tetrahydroisoquinoline scaffold with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The key distinction lies in the presence of a 4-(amino-1-yl)but-2-yn substituent at the 2-position of the tetrahydroisoquinoline ring in the ZI 1-6 series. This modification is crucial for their proposed interaction with tyrosine kinase receptors [].

4-Benzylidene-2-((1-phenyl-3,4-dihy droisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one Derivatives

Compound Description: This series of six compounds was synthesized and evaluated for their antimicrobial activity. The study found that a compound with a bromine substitution exhibited a good activity profile [].

(E)‐3‐(4‐iodophenyl)‐N‐(4‐(1,2,3,4‐tetrahydroisoquinolin‐2‐yl)butyl)acrylamide (51)

Compound Description: This compound shows high affinity and selectivity for the dopamine D3 receptor and is proposed as a potential tool for studying dopamine D3-receptor-related processes [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Derivatives

Compound Description: PDTic and its derivatives are investigated as potent and selective κ opioid receptor antagonists for potential therapeutic applications [].

Relevance: These compounds are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline through the shared 1,2,3,4-tetrahydroisoquinoline core. PDTic and its derivatives are characterized by a carboxamide group at position 3, which links the tetrahydroisoquinoline to a variety of substituted propyl chains, typically incorporating a piperidine ring [].

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: This compound acts as a PPARγ partial agonist and a PTP-1B inhibitor, exhibiting potential as a therapeutic agent for diabetes [].

8-Carbamoyl-2-(2,3-disubstituted pyrid-6-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This class of compounds is investigated for their potential as apoptosis-inducing agents in the treatment of cancer, immune and autoimmune diseases [, ].

Relevance: These compounds and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. These derivatives feature a carbamoyl group at position 8 and a 2,3-disubstituted pyrid-6-yl group attached to the nitrogen at position 2 [, ].

6-[(4S)-2-methyl-4-(naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine

Compound Description: Different processes for the preparation of this compound and its crystalline form are disclosed, along with pharmaceutical compositions and its potential use in treating depression and other conditions [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: This compound has been identified as a novel PPARγ agonist, showing potential as a therapeutic agent for diabetes. Studies have investigated its efficacy and safety profile in animal models [, ].

Relevance: KY-021 and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core. KY-021 has a benzyl group at position 2, a [2-(5-methyl-2-phenyloxazol-4-yl)ethoxy] group at position 7, and a carboxylic acid group at position 3 [, ].

(S)-7-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound, along with its crystalline forms SA1 and N-2, is explored for its potential in treating various neurological and physiological disorders [, ].

Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound, which adopts a sofa conformation, has been elucidated [].

Relevance: Though it doesn't share the core tetrahydroisoquinoline, this compound is relevant due to the presence of a thiophene ring, a feature often encountered in medicinal chemistry. This ring is attached to a tetrahydropyrimidine ring that also bears a sulfanylidene group and an ethyl carboxylate substituent [].

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

Compound Description: These compounds are studied as selective JAK2 inhibitors, showing potential for treating myeloproliferative neoplasms [].

Relevance: These compounds are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline because they both contain a 1,2,3,4-tetrahydroisoquinoline unit. The derivatives feature a pyrimidin-2-yl amino group at position 6 [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

Compound Description: TQ9 exhibits tumor-specific cytotoxic activity and has been investigated for its potential in cancer treatment, particularly against human oral squamous cell carcinoma cell lines [].

(S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)propan-2-ol (1)

Compound Description: This compound serves as a novel chiral auxiliary in diastereoselective alkylation reactions [].

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. It is distinguished by the presence of a 2-hydroxypropan-2-yl substituent at position 3 of the tetrahydroisoquinoline ring [].

2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine and its Coordination Compounds

Compound Description: This compound and its coordination compounds with various metal ions (Cu2+, Co2+, Co3+, Fe3+) have been synthesized and studied for their potential as enantioselective catalysts [].

Relevance: This compound incorporates two units of the 1,2,3,4-tetrahydroisoquinoline core, which is also present in 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. In this compound, the nitrogen atoms of the tetrahydroisoquinoline rings are each linked to a carbonyl group, which are then connected to a central pyridine ring at positions 2 and 6. Additionally, each tetrahydroisoquinoline unit carries a methoxycarbonyl group at position 3 [].

(S)-7-(2-{2-[(E)-2-Cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14c)

Compound Description: This compound exhibits dual agonist activity towards both PPARα and PPARγ, along with inhibitory activity against PTP-1B. It is investigated for potential therapeutic benefits in treating diabetes [].

Relevance: Compound 14c and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline are structurally related as they share the core 1,2,3,4-tetrahydroisoquinoline structure. The distinctions arise from the specific substitutions on this core. In 14c, there is a (2E,4E)-hexadienoyl group at position 2, a (2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) group at position 7, and a carboxylic acid group at position 3 [].

6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b)

Compound Description: This compound demonstrates antihypertensive effects without inducing reflex tachycardia in spontaneously hypertensive rats [].

Relevance: This compound and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline structural motif. In 3b, the tetrahydroisoquinoline ring is substituted with an isopropyl group at position 1, a fluorine atom at position 6, and a [1-(2-phenylethyl)piperidin-4-yl]carbonyl group at position 2 [].

1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide (7)

Compound Description: This double-charged cationic amphiphilic 1,4-dihydropyridine derivative has been synthesized and characterized. Its ability to form nanoparticles in aqueous solutions was investigated [].

Relevance: While this compound doesn't share the tetrahydroisoquinoline core, it is relevant due to its thiophene ring, similar to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. This compound incorporates the thiophene ring into a 1,4-dihydropyridine scaffold that is further functionalized with dodecyloxycarbonyl groups and linked to two pyridinium units [].

(3S)-2-Aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives

Compound Description: These compounds are synthesized as intermediates in the preparation of hydantoins (Tic-H) and thiohydantoins (Tic-TH) [].

Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. They are characterized by the presence of an aminocarbonyl group at position 2 and a carboxylate group at position 3 of the tetrahydroisoquinoline ring [].

α,β-Dimethylphenylalanine (4)

Compound Description: This non-natural amino acid, synthesized in all four stereoisomeric forms, serves as a potential building block for controlling peptide conformation [].

Relevance: Though not a direct analog of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, this compound offers insights into controlling molecular conformation, a crucial aspect of drug design. It highlights how incorporating specific structural features, like α,β-dimethylation in this case, can significantly influence the overall 3D shape and thus, the biological activity of a molecule [].

α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5 and 6)

Compound Description: These non-natural amino acids, synthesized in all four stereoisomeric forms, are designed for controlling peptide conformation and introducing conformational constraints [].

Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline and highlight the significance of stereochemistry in biological activity. They are distinguished by the presence of a carboxylic acid group at position 3 and methyl substituents at both the alpha and beta positions relative to the carboxylic acid [].

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline (TIQ)

Compound Description: TIQ has been studied for its sympathomimetic activity, showing effects on blood pressure and heart rate. It is proposed as a possible false adrenergic transmitter [].

Relevance: Both TIQ and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the core 1,2,3,4-tetrahydroisoquinoline structure. The difference lies in the presence of hydroxyl groups at positions 6 and 7 in TIQ [].

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocycles

Compound Description: These compounds are designed as inhibitors of the hepatitis C virus (HCV) NS3 protease [].

Relevance: These macrocycles and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. These macrocycles are formed by connecting a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid unit to various peptide-like chains, creating a ring structure [].

Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound has demonstrated stress-protective effects in a rat model of acute immobilization stress [].

Relevance: While this compound does not share the tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it is notable due to the presence of a thiophene ring. This compound features the thiophene ring as part of a more complex structure that includes a triazole ring and a thioacetate group [].

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11)

Compound Description: This compound is a potent and orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, showing efficacy in reducing triglyceride synthesis in vivo [].

Relevance: Compound 11 and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. Compound 11 is differentiated by the presence of a sulfonamide group at position 6, which links to a 4-(3-cyclopentylpropyl)-2-fluorophenyl group. Additionally, a 2-(4-tert-butylphenyl)ethyl group is present at position 2 [].

Nitro-1,2,3,4-tetrahydroisoquinolylpurine Ribosides

Compound Description: These compounds are conformationally constrained analogs of nitrobenzylmercaptopurine riboside (NBMPR), designed to probe the bioactive conformation of NBMPR when bound to the es nucleoside transporter [].

Relevance: These compounds are closely related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline as they share the 1,2,3,4-tetrahydroisoquinoline core structure. In these analogs, the tetrahydroisoquinoline ring is directly attached to the purine base (at positions 5, 6, 7, or 8) and incorporates a nitro group at various positions on the tetrahydroisoquinoline ring [].

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline Stereoisomers

Compound Description: These compounds are investigated for their role in inducing Parkinson-like syndrome. Four stereoisomers were synthesized and their conformations studied [].

Relevance: These compounds and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline belong to the same 1,2,3,4-tetrahydroisoquinoline class. They are distinguished by the presence of methyl groups at positions 1 and 3 of the tetrahydroisoquinoline ring [].

Properties

CAS Number

687996-36-7

Product Name

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

InChI

InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2

InChI Key

HGPGWVXWUMOBJL-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=C(C=C2)C3=CSC=C3

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C3=CSC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.